NAI-107 is derived from the fermentation of the actinomycete Microbispora sp. It belongs to the lantibiotic class of bacteriocins, characterized by their ribosomal synthesis and post-translational modifications. Lantibiotics typically contain unusual amino acids and structural features, such as methyllanthionine and lanthionine bridges, which contribute to their antimicrobial properties. NAI-107 specifically includes modified amino acids like 5-chlorotryptophan and 3,4-dihydroxyproline, enhancing its activity against resistant strains of bacteria .
The synthesis of NAI-107 involves fermentation processes using specific strains of Microbispora. The production typically requires optimized growth conditions to maximize yield. The compound can also be synthesized through chemical methods that mimic its natural biosynthesis pathway, although these methods are less common.
The fermentation process involves culturing Microbispora in nutrient-rich media under controlled conditions. Post-harvest, the extraction of NAI-107 is performed using solvent extraction techniques followed by purification steps such as chromatography to isolate the active compound from other metabolites .
NAI-107 is a 23-amino acid peptide characterized by a complex structure that includes several unique features:
The molecular formula for NAI-107 has not been explicitly stated in the sources but can be inferred from its amino acid composition. The compound exhibits a high degree of selectivity for bacterial membranes due to its unique structure, leading to effective bactericidal activity with low hemolytic effects on human cells .
NAI-107 primarily acts by disrupting bacterial cell membranes. Its mechanism involves:
The reaction pathways involve interactions with membrane proteins and lipid components, leading to alterations in membrane potential and integrity. This action is particularly effective against bacteria that have developed resistance to conventional antibiotics.
The mechanism of action for NAI-107 involves several steps:
Data from studies indicate that NAI-107 does not exhibit cross-resistance with other antimicrobials, which suggests a novel mechanism that could be exploited in therapeutic applications .
NAI-107 holds promise in several scientific applications:
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5